![molecular formula C27H26N6O2 B8199043 1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)
1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-05381941 is a small molecule drug developed by Pfizer Inc. It is a potent dual inhibitor of TAK1 (transforming growth factor-beta-activated kinase 1) and p38α (p38 mitogen-activated protein kinase alpha), with IC50 values of 156 nM and 186 nM, respectively . This compound is primarily investigated for its potential therapeutic applications in treating inflammation .
Preparation Methods
The synthetic route for PF-05381941 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the compound is available in various quantities for research purposes, indicating that it can be synthesized on a laboratory scale .
Chemical Reactions Analysis
PF-05381941 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF-05381941 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TAK1 and p38α pathways.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involved in inflammation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery
Mechanism of Action
PF-05381941 exerts its effects by inhibiting the activity of TAK1 and p38α. TAK1 is a key kinase involved in the activation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation. By inhibiting TAK1, PF-05381941 prevents the activation of these pathways, thereby reducing inflammation. Similarly, p38α is involved in the production of pro-inflammatory cytokines. Inhibition of p38α by PF-05381941 leads to a decrease in cytokine production, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
PF-05381941 is unique due to its dual inhibition of TAK1 and p38α. Similar compounds include:
CTK7A: Another TAK1 inhibitor with different selectivity and potency.
HIF-2α-IN-8: A p38α inhibitor with distinct chemical structure and activity profile.
Tilorone dihydrochloride: A compound with anti-inflammatory properties but different molecular targets.
These compounds highlight the uniqueness of PF-05381941 in targeting both TAK1 and p38α, making it a valuable tool in inflammation research.
Properties
IUPAC Name |
1-[5-tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2/c1-18-14-20(8-9-23(18)35-22-10-12-29-13-11-22)30-26(34)31-25-16-24(27(2,3)4)32-33(25)21-7-5-6-19(15-21)17-28/h5-16H,1-4H3,(H2,30,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCVUQMOUMAXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=NN2C3=CC=CC(=C3)C#N)C(C)(C)C)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS3a'S8aR8a'R)-22'-Cyclohexylidenebis[88a-dihydro-3aH-indeno[12-d]oxazole]](/img/structure/B8198968.png)
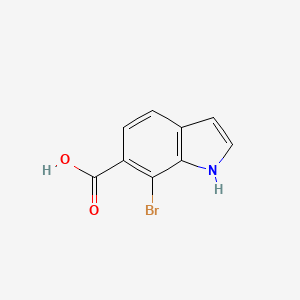
![5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8198977.png)
![Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8198982.png)
![(1R,2S,6S,9S,10S,11S,14S,15S,18S,20R,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B8199000.png)
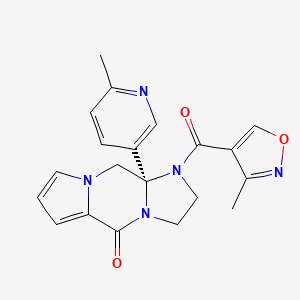
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B8199010.png)
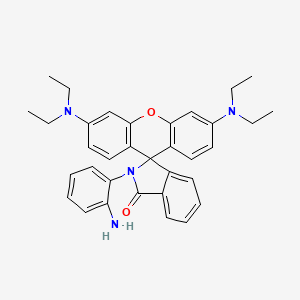
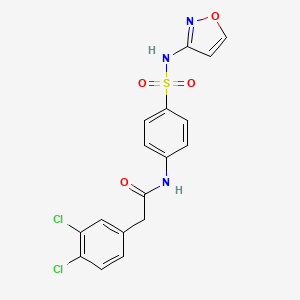
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B8199037.png)
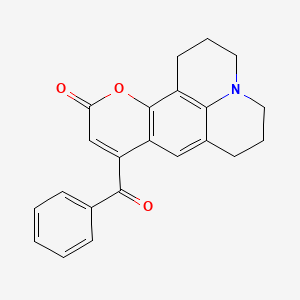
![6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide](/img/structure/B8199067.png)
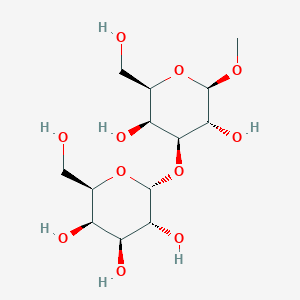
![p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside](/img/structure/B8199077.png)
